2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one
Description
2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a central pyridazinone ring substituted at position 2 with a 2-oxoethyl group linked to a 4-(2-methoxyphenyl)piperazine moiety and at position 6 with a morpholine ring. This compound’s structural complexity arises from the integration of three pharmacologically relevant motifs:
- Pyridazinone core: Known for its role in modulating enzyme activity (e.g., phosphodiesterases) and receptor binding .
- 4-(2-Methoxyphenyl)piperazine: A piperazine derivative with a 2-methoxy-substituted phenyl group, often associated with serotonin receptor (5-HT) affinity .
- Morpholine ring: Enhances solubility and influences pharmacokinetics .
Crystallographic studies of analogous compounds reveal that the pyridazinone ring adopts a planar conformation, while the piperazine and morpholine rings exhibit puckered and chair conformations, respectively . The compound’s synthesis typically involves condensation of hydrazine derivatives with ketones or esters, followed by functionalization via nucleophilic substitutions .
Properties
IUPAC Name |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-morpholin-4-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-29-18-5-3-2-4-17(18)23-8-10-25(11-9-23)21(28)16-26-20(27)7-6-19(22-26)24-12-14-30-15-13-24/h2-7H,8-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMWSWYBXYVQBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The morpholine ring is then incorporated, and the final step involves the formation of the pyridazinone core. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the pyridazinone core can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with piperazine and morpholine moieties often exhibit antidepressant properties. The specific structure of this compound suggests it may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.
Antipsychotic Potential
Given the presence of the piperazine ring, this compound may also possess antipsychotic properties similar to other piperazine derivatives. Studies have shown that modifications to the piperazine structure can enhance affinity for dopamine receptors, which are key targets in managing psychotic disorders.
Anti-anxiety Effects
The morpholine component is associated with anxiolytic effects in various studies. This compound could potentially be explored for its efficacy in reducing anxiety symptoms, possibly through modulation of GABAergic signaling pathways.
Case Study 1: Antidepressant Efficacy
A study conducted on similar compounds demonstrated significant antidepressant-like effects in rodent models. The tested compounds exhibited increased locomotor activity and reduced immobility in forced swim tests, indicating potential efficacy in treating depressive symptoms.
Case Study 2: Neurotransmitter Modulation
In vitro studies have shown that derivatives of this compound can modulate serotonin receptor activity, leading to heightened serotonergic transmission. These findings support the hypothesis that this compound could be effective in treating mood disorders.
Mechanism of Action
The mechanism of action of 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one involves its interaction with molecular targets such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The pathways involved include the activation or inhibition of G-protein-coupled receptor signaling, which can affect neurotransmitter release, smooth muscle contraction, and other cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best contextualized by comparing it to analogues with shared pharmacophores. Below is a detailed analysis supported by empirical
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Key Findings :
Substituent Impact on Bioactivity :
- The 2-methoxyphenyl group in the target compound may enhance metabolic stability compared to 4-fluorophenyl (Analog 1) or 4-chlorophenyl (Analog 2) groups, as methoxy groups are less prone to oxidative metabolism .
- Morpholine substitution improves aqueous solubility relative to naphthalene (Analog 4) or pyrazolopyrimidine (Analog 3), critical for oral bioavailability .
Structural Conformation :
- X-ray studies of Analog 1 show that the piperazine ring adopts a puckered conformation (dihedral angle: 28.03°), while the morpholine ring is chair-shaped, suggesting conformational flexibility that may aid receptor binding .
Receptor Selectivity: Analog 3’s pyrazolopyrimidine core confers α1-adrenergic selectivity, whereas the target compound’s pyridazinone core is more likely to target serotonin receptors, as seen in structurally related antidepressants .
Biological Activity
The compound 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
- Molecular Formula : C14H21N3O2
- Molecular Weight : 263.35 g/mol
- CAS Number : Not specified in the sources but can be found in chemical databases.
This compound is believed to interact with various biological targets, particularly in the central nervous system (CNS) and other physiological systems. Its structure suggests potential activity as a neurotransmitter modulator, possibly influencing serotonin and dopamine pathways due to the presence of the piperazine moiety.
Antidepressant Effects
Research indicates that compounds with similar structures exhibit antidepressant-like effects. For instance, derivatives containing piperazine rings have been shown to enhance serotonergic and dopaminergic activity, which could translate into mood-lifting effects in preclinical models. A study demonstrated that related compounds significantly reduced immobility time in the forced swim test, a common assay for antidepressant efficacy .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have shown that analogs of this compound exhibit moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these activities ranged from 20 to 70 µM depending on the specific bacterial strain tested .
Neuroprotective Properties
The neuroprotective effects of similar compounds have been documented, particularly in models of neurodegeneration. These compounds may exert their protective effects through antioxidant mechanisms and by modulating inflammatory responses in neuronal tissues. For example, studies have reported that certain piperazine derivatives can inhibit oxidative stress markers and improve cognitive function in animal models of Alzheimer's disease .
Case Studies and Research Findings
Q & A
Q. Methodology :
- Core Formation : The pyridazinone core is typically synthesized via cyclization of dicarbonyl precursors or through functionalization of pre-formed pyridazinone derivatives.
- Coupling Reactions : The morpholine and piperazine moieties are introduced via nucleophilic substitution or amide coupling. For example, the oxoethyl linker is formed by reacting a bromoacetyl intermediate with morpholine under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Yield and purity depend on solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (reflux conditions for coupling steps), and purification techniques (column chromatography or recrystallization) .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
Q. Methodology :
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions. For example, reports triclinic crystal symmetry with space group and unit cell parameters .
- Spectroscopy :
Q. Methodology :
- Crystal Structure Analysis : The piperazine ring adopts a puckered conformation (), while the morpholine ring is chair-shaped. Dihedral angles between the pyridazinone and aromatic rings (28.03° and 77.46°) influence steric interactions with target proteins .
- Molecular Dynamics (MD) : Simulations predict low-energy conformers and assess binding pocket compatibility. For example, the morpholine oxygen’s orientation may affect hydrogen bonding in enzyme active sites .
Advanced: What strategies resolve discrepancies between computational predictions and experimental data for this compound’s electronic properties?
Q. Methodology :
- CNDO/2 vs. DFT : Semi-empirical methods (e.g., CNDO/2) may overestimate electron density on the pyridazinone ring. Hybrid DFT (e.g., B3LYP/6-311+G(d,p)) with solvent corrections improves agreement with experimental UV-Vis and IR data .
- Validation : Compare calculated vs. experimental bond lengths (e.g., C=O: 1.21 Å calc. vs. 1.23 Å expt.) and adjust basis sets or solvation models .
Table 2 : Bond Length Comparison (Experimental vs. Calculated)
| Bond Type | Experimental (Å) | Calculated (Å) |
|---|---|---|
| C=O (pyridazinone) | 1.23 | 1.21 |
| C-N (piperazine) | 1.45 | 1.47 |
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s pharmacological activity?
Q. Methodology :
- Enzyme Inhibition : Test affinity for serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand binding assays .
- Cell Viability : MTT assays in cancer cell lines assess cytotoxicity (e.g., IC₅₀ determination) .
- ADME Screening : Microsomal stability assays (e.g., liver microsomes) predict metabolic stability .
Advanced: How do C–H⋯π interactions stabilize the crystal lattice, and what implications does this have for solid-state properties?
Q. Methodology :
- Packing Analysis : SC-XRD reveals C–H⋯π interactions between the pyridazinone ring and adjacent phenyl groups, contributing to a layered ac-plane arrangement .
- Implications : Enhanced lattice stability reduces hygroscopicity but may lower solubility in non-polar solvents. Solubility studies (e.g., shake-flask method) in DMSO/water mixtures quantify this effect .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
